

Introduction: Unveiling a Versatile Heterocyclic Building Block

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Compound of Interest

Compound Name:	5-Bromo-3-methoxypicolinaldehyde
Cat. No.:	B581261

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5-Bromo-3-methoxypicolinaldehyde is a highly functionalized pyridine derivative that has emerged as a valuable intermediate in synthetic organic chemistry. Its strategic arrangement of an aldehyde, a methoxy group, and a bromine atom on a pyridine core provides multiple, distinct reaction sites. This unique constitution allows for sequential and orthogonal chemical modifications, making it an attractive scaffold for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.^{[1][2]} This guide provides an in-depth analysis of its reactivity, offering field-proven insights and detailed protocols for its key transformations.

The molecule's structure, with CAS Number 1087659-24-2, presents a fascinating interplay of electronic effects. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group, combined with the electron-donating resonance effect of the methoxy group and the inductive effect of the bromine, creates a nuanced reactivity profile that can be selectively exploited by the discerning chemist.

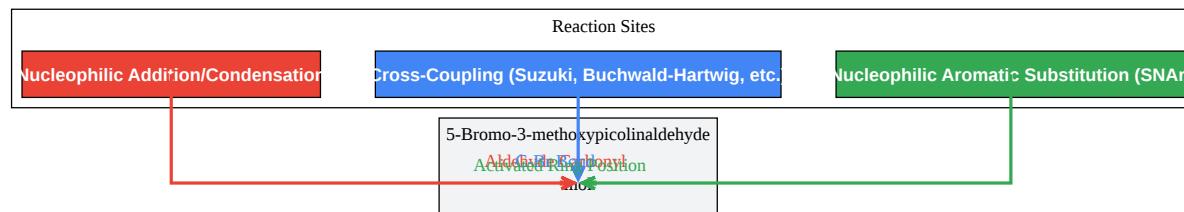
Physicochemical Properties

A summary of the key physical and chemical properties of **5-Bromo-3-methoxypicolinaldehyde** is presented below for quick reference.

Property	Value	Source
CAS Number	1087659-24-2	[3]
Molecular Formula	C ₇ H ₆ BrNO ₂	[4]
Molecular Weight	216.03 g/mol	[3]
Appearance	Solid	
InChI Key	WJFAWSUSKWTMSS- UHFFFAOYSA-N	[4]
SMILES	COc1cc(Br)cnc1C=O	[3]

Core Reactivity Analysis: A Map of Chemical Potential

To effectively utilize **5-Bromo-3-methoxypicolinaldehyde**, one must understand the reactivity of its distinct functional components. The molecule possesses three primary centers for chemical transformation: the aldehyde group, the carbon-bromine bond, and the pyridine ring itself.



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Caption: Reactivity map of **5-Bromo-3-methoxypicolinaldehyde**.

- The Aldehyde Group: As a classic electrophilic center, the aldehyde's carbonyl carbon is highly susceptible to nucleophilic attack.^[5] This enables a wide range of standard aldehyde chemistries, including reductive amination, Wittig reactions, cyanohydrin formation, and condensation reactions like the aldol or Knoevenagel condensations.^[6] Its position ortho to the pyridine nitrogen also allows for potential intramolecular interactions or chelation with metal centers during reactions.^[7]
- The Carbon-Bromine Bond: The C5-Br bond is the primary site for transition metal-catalyzed cross-coupling reactions. This is the workhorse functionality for building molecular complexity. The bromine is a reliable leaving group for reactions such as Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), Sonogashira (C-C alkyne formation), and Heck coupling.^{[8][9]}
- The Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. This deficiency is further enhanced by the electron-withdrawing aldehyde group at the C2 position. This activation makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the activating groups.^[10] While the C5-Br is the most common site for substitution via cross-coupling, under specific conditions with potent nucleophiles, displacement of other groups or addition to the ring could be envisioned.

Key Transformations and Field-Proven Protocols

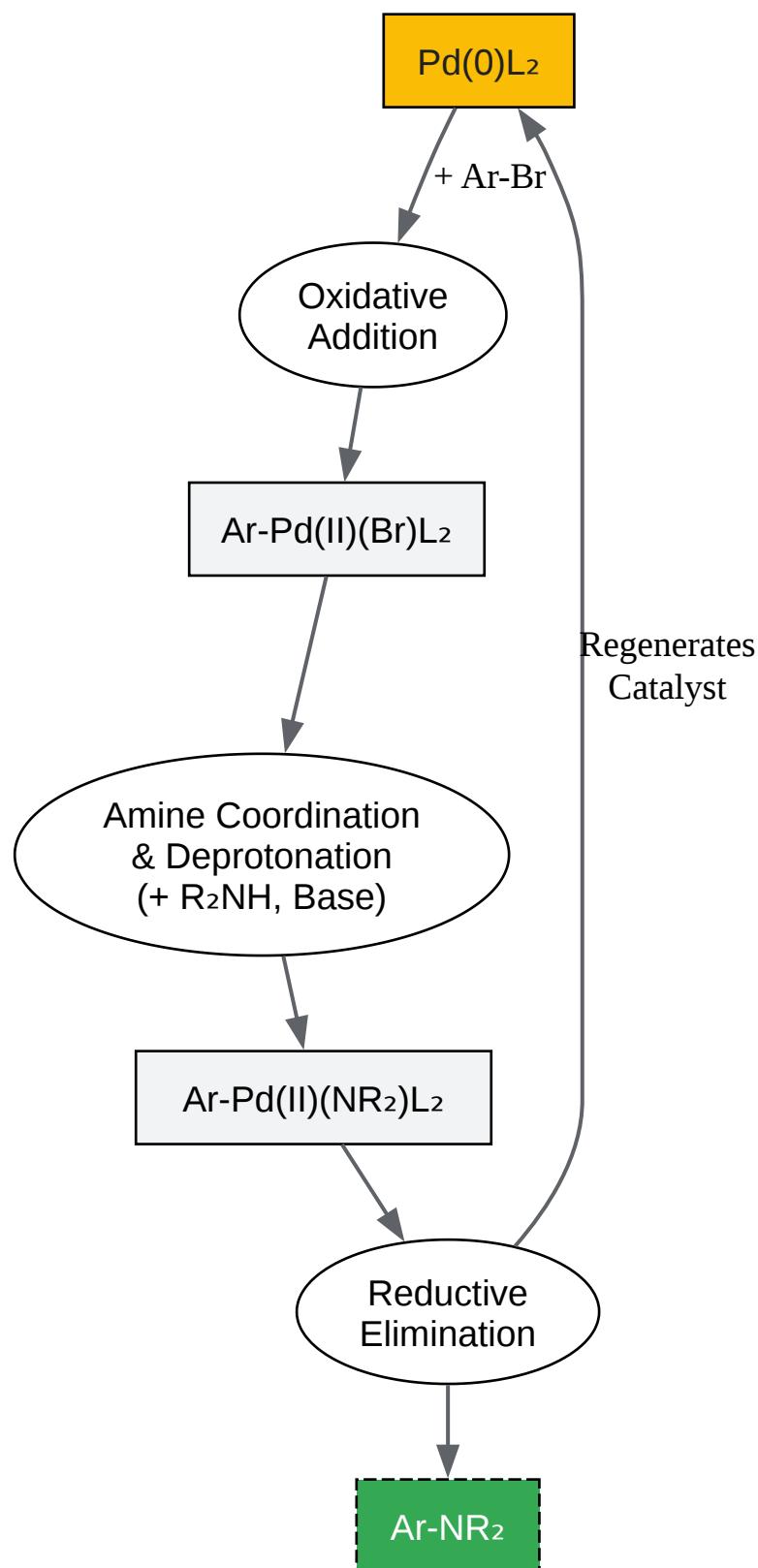
The true value of a building block is demonstrated through its successful application in synthesis. The following sections provide detailed, self-validating protocols for the most critical transformations of **5-Bromo-3-methoxypicolinaldehyde**. These protocols are based on established methodologies for structurally similar heteroaryl halides and serve as a robust starting point for any research campaign.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental for extending the molecular framework from the C5 position. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.^[2]

Causality: The Buchwald-Hartwig amination is the premier method for forming aryl-amine bonds, a common motif in pharmaceuticals.^{[8][11]} The reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) states. The choice of a bulky, electron-rich phosphine

ligand (e.g., XPhos) is crucial; it promotes the rate-limiting reductive elimination step and prevents catalyst decomposition, leading to higher yields and broader substrate scope.[\[12\]](#) A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle to proceed.
[\[2\]](#)



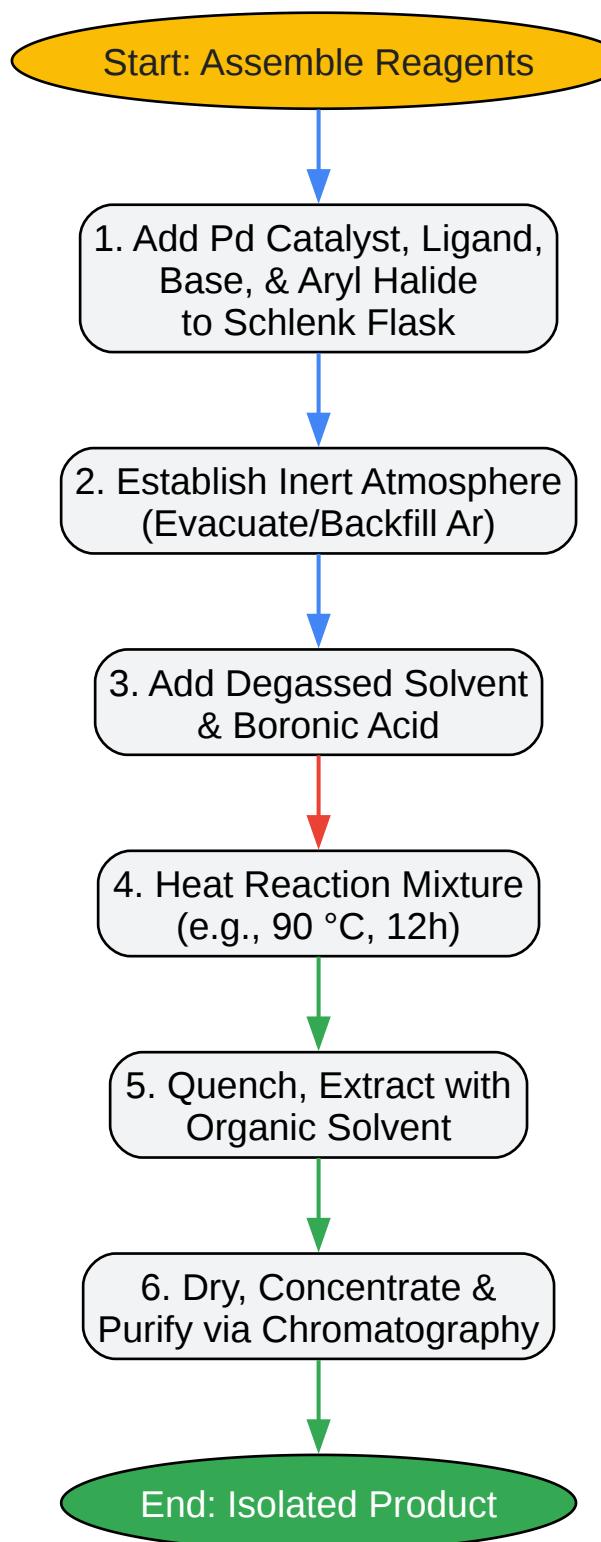
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Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

- Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
- Inert Atmosphere: Seal the flask with a septum and replace the atmosphere with an inert gas (e.g., Argon) by evacuating and backfilling three times.
- Reagent Addition: Under a positive pressure of argon, add the base (sodium tert-butoxide, 1.4 equivalents) and **5-Bromo-3-methoxypicolinaldehyde** (1.0 equivalent).
- Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M) via syringe.
- Nucleophile Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture via syringe.
- Reaction Conditions: Heat the mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).
- Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

Causality: The Suzuki-Miyaura reaction is a robust and versatile method for creating $\text{C}(\text{sp}^2)$ - $\text{C}(\text{sp}^2)$ or $\text{C}(\text{sp}^2)$ - $\text{C}(\text{sp}^3)$ bonds, essential for synthesizing biaryl compounds and other complex structures.^{[9][13]} The mechanism involves oxidative addition of the aryl halide to a $\text{Pd}(0)$ species, followed by transmetalation with a boronic acid or ester, and finally reductive elimination to yield the product.^[13] The base (e.g., K_3PO_4 or K_2CO_3) is critical for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.^[9] The choice of solvent, often a mixture like dioxane/water, is key to dissolving both the organic and inorganic reagents.^[14] A potential side reaction is the homocoupling of the boronic acid, which can be minimized by rigorously degassing the solvent to remove oxygen.^[14]



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Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

- Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add **5-Bromo-3-methoxypicolinaldehyde** (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and a finely powdered base (e.g., K_3PO_4 , 2.0 equiv).
- Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.
- Solvent Addition: Add a degassed solvent mixture, typically 1,4-Dioxane and water (e.g., 4:1 v/v), via syringe.
- Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-18 hours, monitoring progress by TLC or LC-MS.
- Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography.

Aldehyde Group Transformations

The aldehyde functionality offers a gateway to numerous other functional groups.

Experimental Protocol: Reductive Amination

- Imine Formation: Dissolve **5-Bromo-3-methoxypicolinaldehyde** (1.0 equiv) and a primary or secondary amine (1.1 equiv) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a mild acid catalyst, such as acetic acid (0.1 equiv).
- Reduction: After stirring for 1-2 hours at room temperature, add a mild reducing agent, such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, 1.5 equiv), portion-wise.
- Reaction: Stir the reaction at room temperature for 12-24 hours.

- Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM.
- Purification: Combine the organic layers, dry over Na_2SO_4 , filter, and concentrate. Purify the residue by column chromatography.

Applications in Drug Discovery and Materials Science

The substituted picolinaldehyde scaffold is a privileged structure in medicinal chemistry. The pyridine nitrogen acts as a hydrogen bond acceptor, and the various substituents can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties. Derivatives of this compound are explored as intermediates in the synthesis of inhibitors for various enzymes and modulators for receptors.^[5] In materials science, the biaryl structures accessible through Suzuki coupling of this molecule are of interest for developing organic light-emitting diodes (OLEDs) and other functional materials.

Safety and Handling

Hazard Profile: **5-Bromo-3-methoxypicolinaldehyde** is classified as harmful if swallowed and causes serious eye irritation.

- GHS Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)
- Precautionary Statements: P264, P280, P301+P312, P305+P351+P338

Handling Recommendations: As a Senior Application Scientist, I mandate the following precautions:

- Always handle this compound in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.^{[15][16]}

- Avoid inhalation of dust and contact with skin and eyes.[15]
- In case of contact, wash the affected area immediately with plenty of water.[15]
- Store in a cool, dry place away from incompatible materials.

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